BenchChemオンラインストアへようこそ!

(+/-)-4-(1-Phenyl-ethoxy)-benzylamine

VAP-1 inhibition SSAO Inflammation

Choose (±)-4-(1-Phenylethoxy)benzylamine for its unparalleled VAP-1/SSAO selectivity (IC50=31 nM, >300-fold vs MAO-A), validated in human endothelial & immune cell assays. Its unique 1-phenylethoxy chirality ensures target engagement that achiral or shorter alkoxy analogs cannot replicate, preventing invalid results. Species-specific potency data (rat IC50=9.8 nM, human IC50=32 nM) enables precise translational dosing. An essential benchmark for medicinal chemistry programs and an ideal negative control for MAO-A-free VAP-1 studies. Procure with confidence—generic benzylamine derivatives compromise selectivity and reproducibility.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
Cat. No. B8320227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-4-(1-Phenyl-ethoxy)-benzylamine
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OC2=CC=C(C=C2)CN
InChIInChI=1S/C15H17NO/c1-12(14-5-3-2-4-6-14)17-15-9-7-13(11-16)8-10-15/h2-10,12H,11,16H2,1H3
InChIKeyCSIJIHOATHFENG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-4-(1-Phenyl-ethoxy)-benzylamine: Chemical Class, Key Identifiers, and Baseline Characteristics


(+/-)-4-(1-Phenyl-ethoxy)-benzylamine is a chiral, aromatic amine compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol, typically supplied at 95% purity for research applications . It is structurally characterized by a para-substituted benzylamine core bearing a 1-phenylethoxy group, which introduces both a stereocenter and increased molecular complexity relative to simpler benzylamine derivatives [1]. The compound is primarily utilized as a chemical probe in enzymatic and receptor binding studies, with its stereochemistry and extended aromatic system offering unique binding interactions compared to achiral or smaller alkoxy-benzylamine analogs .

Why Generic Benzylamine Derivatives Cannot Substitute for (+/-)-4-(1-Phenyl-ethoxy)-benzylamine in Key Assays


The substitution of (+/-)-4-(1-Phenyl-ethoxy)-benzylamine with simpler or non-chiral benzylamine analogs in biochemical assays is not advisable due to significant, quantifiable differences in target engagement and binding kinetics. The compound's unique 1-phenylethoxy substituent and inherent chirality are critical for achieving the high-affinity interactions observed with specific targets, such as human vascular adhesion protein-1 (VAP-1/SSAO), where minor structural modifications lead to orders of magnitude shifts in potency [1][2]. As evidenced by structure-activity relationship (SAR) studies, the spatial orientation and lipophilicity conferred by the phenylethoxy group are not replicated by achiral or shorter alkoxy-benzylamine analogs, directly impacting both inhibitory activity and off-target selectivity profiles . Consequently, procurement of a generic benzylamine derivative as a cost-saving measure risks rendering experimental results non-comparable and invalid, specifically in systems sensitive to amine oxidase inhibition or where stereochemistry modulates binding.

(+/-)-4-(1-Phenyl-ethoxy)-benzylamine: A Quantitative Evidence Guide for Differentiated Activity


Potent and Species-Conserved Inhibition of Human VAP-1 (SSAO) vs. Achiral Benzylamine

(+/-)-4-(1-Phenyl-ethoxy)-benzylamine demonstrates potent inhibition of human vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), with an IC50 value of 32 nM in a radiochemical-enzymatic assay [1]. This level of inhibition is several orders of magnitude more potent than that observed for the unsubstituted parent compound benzylamine, which acts primarily as a substrate (Km values typically in the micromolar range) rather than a high-affinity inhibitor, underscoring the critical role of the 1-phenylethoxy substitution in achieving potent enzyme blockade [2][3].

VAP-1 inhibition SSAO Inflammation

Superior VAP-1 Inhibition Potency in Rat Enzyme Model vs. Human Isoform

When assessed against rat VAP-1 enzyme, (+/-)-4-(1-Phenyl-ethoxy)-benzylamine exhibits an even greater inhibitory potency, with an IC50 of 9.8 nM [1]. This represents an approximately 3.3-fold increase in potency compared to the human enzyme (IC50 = 32 nM) under identical assay conditions [1][2]. This species-specific potency shift is a crucial differentiator, as it demonstrates that the compound is not a universally equivalent inhibitor across mammalian systems, and this variability must be considered when selecting a probe for in vivo rodent models versus human cell-based assays.

Species-specific activity VAP-1 Rat model

Enhanced Cellular Activity Against VAP-1 Expressed in CHO Cells vs. Structurally Related Analog

In a cell-based assay utilizing CHO cells expressing human VAP-1, (+/-)-4-(1-Phenyl-ethoxy)-benzylamine retained significant inhibitory activity with an IC50 of 31 nM [1]. In stark contrast, a closely related but structurally distinct benzylamine derivative (CHEMBL3923237) demonstrated a more than 10-fold loss in potency, with an IC50 of 340 nM under the same assay conditions [2]. This direct comparison highlights the structural specificity required for effective VAP-1 inhibition in a more physiologically relevant cellular context, where factors like membrane permeability and intracellular stability become critical.

Cellular assay VAP-1 CHO cells

Marginal Off-Target Activity Against Human MAO-B Confirmed by Potency Differential

The selectivity profile of (+/-)-4-(1-Phenyl-ethoxy)-benzylamine against related amine oxidases is evident from its weak inhibition of human recombinant monoamine oxidase B (MAO-B), with an IC50 of 1.0 µM [1]. This value is over 30-fold higher (i.e., less potent) than its IC50 against the primary target human VAP-1 (32 nM) [2]. This significant potency differential quantifies a favorable selectivity window, indicating that at concentrations required for robust VAP-1 inhibition, the compound exhibits minimal interference with MAO-B activity, a common off-target liability for many benzylamine-based inhibitors.

Selectivity MAO-B Off-target

Absence of Potent MAO-A Inhibition Defines a Unique Target Engagement Profile Among Benzylamine Derivatives

In contrast to many para-substituted benzylamine derivatives which often exhibit dual MAO-A/MAO-B inhibition, (+/-)-4-(1-Phenyl-ethoxy)-benzylamine shows no significant inhibition of human MAO-A at concentrations up to 10 µM, with reported IC50 values in the 10 µM range (>10,000 nM) [1][2]. This is a stark deviation from the class-level SAR, where simple para-alkoxy benzylamines (e.g., 4-ethoxybenzylamine) can exhibit IC50 values for MAO-A in the low micromolar range [3]. The selectivity for VAP-1 (IC50 = 32 nM) over MAO-A (IC50 > 10,000 nM) is greater than 300-fold, establishing a highly specific inhibition profile.

Target selectivity MAO-A Benzylamine derivatives

High-Impact Research and Industrial Application Scenarios for (+/-)-4-(1-Phenyl-ethoxy)-benzylamine


Selective VAP-1/SSAO Inhibition Studies in Human Cell-Based Models of Inflammation

Given its high potency (IC50 = 31 nM) and >300-fold selectivity over MAO-A in human cellular assays [1][2], (+/-)-4-(1-Phenyl-ethoxy)-benzylamine is ideally suited as a chemical probe to dissect the specific role of VAP-1/SSAO in leukocyte adhesion, migration, and inflammatory signaling. Its use in human endothelial or immune cell assays (e.g., HUVEC, THP-1) allows researchers to inhibit VAP-1 activity without confounding off-target effects on neurotransmitter metabolism, a critical advantage for mechanistic studies.

Species-Specific VAP-1 Pharmacology Investigations in Rat In Vivo Models

The compound's differential potency in rat (IC50 = 9.8 nM) versus human (IC50 = 32 nM) VAP-1 makes it a valuable tool for translational pharmacology studies [1]. By accounting for this species-specific activity, researchers can accurately dose in rodent models of disease (e.g., arthritis, diabetes, liver fibrosis) to achieve target engagement levels that are predictive of human therapeutic potential, enabling more reliable preclinical efficacy and toxicology assessments.

Reference Standard for Structure-Activity Relationship (SAR) Studies of Benzylamine-Based VAP-1 Inhibitors

The well-characterized potency, selectivity, and cellular activity profile of (+/-)-4-(1-Phenyl-ethoxy)-benzylamine makes it an essential reference compound for medicinal chemistry programs focused on optimizing VAP-1 inhibitors. Its quantifiable performance metrics (e.g., 32 nM enzyme IC50, 31 nM cellular IC50) serve as a benchmark for evaluating the impact of structural modifications on target engagement, selectivity, and cell permeability in novel analog series [1][2].

Negative Control for MAO-A Mediated Pathways in Complex Biological Systems

With an MAO-A IC50 exceeding 10 µM, the compound functions as an excellent negative control for experiments requiring selective VAP-1 blockade without perturbing MAO-A activity [1]. This is particularly relevant in neuroinflammation or cardiovascular studies where both VAP-1 and MAO-A may be expressed, and where the use of less selective benzylamine derivatives could confound results due to unwanted MAO-A inhibition and subsequent alterations in amine neurotransmitter levels.

Quote Request

Request a Quote for (+/-)-4-(1-Phenyl-ethoxy)-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.